Product packaging for Ethyl 2,6-dimethylquinoline-3-carboxylate(Cat. No.:CAS No. 892874-63-4)

Ethyl 2,6-dimethylquinoline-3-carboxylate

Cat. No.: B1285034
CAS No.: 892874-63-4
M. Wt: 229.27 g/mol
InChI Key: NGDSVASJKBMFEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

The Quinoline (B57606) Scaffold: Historical Context and Fundamental Significance

The quinoline scaffold, a bicyclic aromatic heterocycle consisting of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a cornerstone in the field of organic and medicinal chemistry. Its journey began in 1834 when it was first isolated from coal tar. This fundamental structure has since been identified in a wide array of natural products, most notably in the anti-malarial alkaloid quinine. The versatility of the quinoline nucleus allows for a diverse range of chemical modifications, enabling the synthesis of a vast library of derivatives with a wide spectrum of biological activities. This adaptability has cemented its status as a "privileged scaffold" in drug discovery, meaning it is a molecular framework that is able to provide useful ligands for more than one type of receptor or enzyme target.

Importance of Quinoline Carboxylates in Organic Synthesis and Medicinal Chemistry

The introduction of a carboxylate group, particularly an ethyl carboxylate at the 3-position of the quinoline ring, significantly influences the molecule's electronic properties and provides a reactive handle for further synthetic transformations. Quinoline-3-carboxylate derivatives are key intermediates in the synthesis of more complex molecules. The ester functionality can be readily hydrolyzed to the corresponding carboxylic acid, which in turn can be converted to amides, ketones, or other functional groups, paving the way for the construction of diverse molecular architectures.

In medicinal chemistry, the quinoline carboxylate motif is a recurring feature in compounds investigated for various therapeutic applications. The presence of the carboxylate group can enhance the binding affinity of a molecule to its biological target and improve its pharmacokinetic properties. Numerous studies have explored quinoline-3-carboxylate derivatives for their potential as antibacterial, anticancer, antiviral, and anti-inflammatory agents.

Research Trajectory of Ethyl 2,6-dimethylquinoline-3-carboxylate and Related Structures

While extensive research has been conducted on the broader class of quinoline carboxylates, the specific research trajectory for this compound is more nuanced. It primarily emerges in the scientific literature as a valuable starting material or intermediate in the synthesis of more complex quinoline derivatives. The presence of the two methyl groups at positions 2 and 6 influences the reactivity and steric environment of the molecule, offering a unique building block for synthetic chemists.

Research on closely related structures, such as ethyl 2,4-dimethylquinoline-3-carboxylate, has demonstrated the utility of these dimethylated quinoline carboxylates. For instance, studies have explored the radical bromination of the methyl groups on such scaffolds to create even more reactive intermediates for further chemical elaboration. The synthesis of these types of polysubstituted quinolines is often achieved through classic methodologies like the Friedländer synthesis, which involves the condensation of an appropriately substituted 2-aminoaryl aldehyde or ketone with a compound containing a reactive methylene (B1212753) group. While a specific, detailed synthesis for this compound is not extensively documented in widely available literature, its synthesis can be inferred from established methods for analogous quinoline-3-carboxylates.

The structural characteristics of related compounds have been elucidated through techniques like single-crystal X-ray diffraction. For example, the crystal structure of ethyl 2-chloro-6-methylquinoline-3-carboxylate reveals the planarity of the quinoline ring system and the dihedral angle of the ester group relative to the ring. researchgate.net Such studies provide valuable insights into the molecular geometry and potential intermolecular interactions of this class of compounds.

Below is a table summarizing the basic properties of this compound:

PropertyValue
CAS Number 892874-63-4
Molecular Formula C₁₄H₁₅NO₂
Molecular Weight 229.27 g/mol
Synonyms 3-Quinolinecarboxylic acid, 2,6-dimethyl-, ethyl ester

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H15NO2 B1285034 Ethyl 2,6-dimethylquinoline-3-carboxylate CAS No. 892874-63-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 2,6-dimethylquinoline-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO2/c1-4-17-14(16)12-8-11-7-9(2)5-6-13(11)15-10(12)3/h5-8H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGDSVASJKBMFEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C2C=CC(=CC2=C1)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30588881
Record name Ethyl 2,6-dimethylquinoline-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30588881
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

892874-63-4
Record name Ethyl 2,6-dimethylquinoline-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30588881
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for Ethyl 2,6 Dimethylquinoline 3 Carboxylate

Classical Annulation Reactions and Adaptations

Classical methods for quinoline (B57606) synthesis often involve the condensation and cyclization of aniline (B41778) derivatives with carbonyl compounds. These reactions, while foundational, have varying degrees of applicability for the synthesis of Ethyl 2,6-dimethylquinoline-3-carboxylate.

Friedländer Condensation Approaches

The Friedländer synthesis is a widely utilized and straightforward method for constructing the quinoline ring system. It involves the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing an active methylene (B1212753) group, typically a ketone or ester with α-hydrogens. documentsdelivered.comresearchgate.net For the specific synthesis of this compound, the logical precursors would be 2-amino-5-methylacetophenone and ethyl acetoacetate.

The reaction is typically catalyzed by either an acid or a base. nih.gov The mechanism proceeds through an initial aldol-type condensation or Schiff base formation, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic quinoline ring. rsc.org While traditional methods often require high temperatures and long reaction times, modern variations have employed microwave irradiation and various catalysts to improve efficiency and yield.

A notable example of a similar synthesis is the microwave-assisted preparation of Ethyl 2,4-dimethylquinoline-3-carboxylate using heterogeneous catalysts in a dry medium, which demonstrates the feasibility of the Friedländer approach for this class of compounds. researchgate.net

Table 1: Representative Friedländer Synthesis for a Dimethylquinoline-3-carboxylate Derivative
Reactant 1Reactant 2Catalyst/ConditionsProductYieldReference
2-AminoacetophenoneEthyl acetoacetateMontmorillonite K-10, Microwave (560 W), 5 minEthyl 2,4-dimethylquinoline-3-carboxylateHigh researchgate.net

Doebner and Doebner-Miller Syntheses

The Doebner reaction involves the condensation of an aniline, an aldehyde, and pyruvic acid to form quinoline-4-carboxylic acids. acs.orgnih.gov The Doebner-Miller reaction is a variation of the Skraup synthesis where an α,β-unsaturated carbonyl compound reacts with an aniline, typically under acidic conditions, to produce 2- and/or 4-substituted quinolines. semanticscholar.org

Neither of these methods is well-suited for the synthesis of this compound. The Doebner reaction specifically yields quinolines with a carboxyl group at the 4-position, not the 3-position. nih.govnih.gov The Doebner-Miller reaction, which is also known as the Skraup-Doebner-Von Miller synthesis, generally leads to quinolines that are not substituted at the 3-position unless a specifically substituted α,β-unsaturated carbonyl is used, which complicates the synthesis. semanticscholar.orgbeilstein-journals.org The typical outcome is substitution at the 2- and/or 4-positions of the quinoline ring. nih.gov

Skraup and Combes Quinoline Syntheses

The Skraup synthesis is a vigorous reaction that produces quinoline itself or quinolines with substituents only on the benzene (B151609) ring portion of the molecule. It involves heating an aniline with glycerol, sulfuric acid, and an oxidizing agent. This method is not suitable for introducing substituents at the 3-position of the quinoline ring.

The Combes quinoline synthesis involves the acid-catalyzed condensation of an aniline with a β-diketone. This reaction typically yields 2,4-disubstituted quinolines. nih.gov Consequently, the Combes synthesis is not a direct or common route for obtaining a 3-carboxy-substituted quinoline like this compound.

Transition Metal-Catalyzed Cyclization Strategies

Modern synthetic chemistry has seen the emergence of powerful transition metal-catalyzed reactions for the construction of heterocyclic scaffolds. These methods often offer milder reaction conditions and novel pathways to complex molecules.

Rhodium-Catalyzed C-H Activation and Heteroannulation

Rhodium-catalyzed reactions have become a valuable tool in organic synthesis. For the preparation of quinoline-3-carboxylates, a notable rhodium-catalyzed method involves the reaction of indoles with halodiazoacetates. acs.org This reaction proceeds under mild conditions and is catalyzed by a Rh(II) complex, such as Rh₂(esp)₂.

The proposed mechanism involves an initial cyclopropanation of the indole at the C2-C3 double bond by the rhodium carbene generated from the halodiazoacetate. acs.org This is followed by a ring-opening of the labile cyclopropane intermediate and elimination of a hydrogen halide to yield the ethyl quinoline-3-carboxylate product. semanticscholar.org This method provides a direct route to the quinoline-3-carboxylate core structure. For the synthesis of this compound, this would conceptually start from a 6-methylindole derivative, although the substitution pattern on the final product would differ from the target compound.

Table 2: Rh(II)-Catalyzed Synthesis of Ethyl Quinoline-3-carboxylates from Indoles
Indole SubstrateDiazo ReagentCatalystBaseSolventYieldReference
IndoleEthyl chloro-diazoacetateRh₂(esp)₂Cs₂CO₃CH₂Cl₂90% acs.org
IndoleEthyl bromo-diazoacetateRh₂(esp)₂Cs₂CO₃CH₂Cl₂84% acs.org
IndoleEthyl iodo-diazoacetateRh₂(esp)₂Cs₂CO₃CH₂Cl₂70% acs.org

Ruthenium-Catalyzed Annulation Reactions

Ruthenium-catalyzed reactions, particularly those involving C–H activation and annulation, have become a powerful tool for constructing complex heterocyclic scaffolds like quinolines. These methods are prized for their atom and step economy. The general mechanism for quinoline synthesis via this route often involves the directed C–H activation of an aniline derivative, followed by coupling and cyclization with an alkyne.

While specific studies detailing the synthesis of this compound using this exact methodology are not prevalent in the surveyed literature, the general strategy is well-established. Typically, a ruthenium(II) precatalyst, such as [Ru(p-cymene)Cl₂]₂, is used. The reaction proceeds through the formation of a ruthenacycle intermediate, which then undergoes insertion of an alkyne, followed by reductive elimination to yield the annulated quinoline product. This approach avoids the pre-functionalization of starting materials, offering a more direct synthetic route.

Cobalt-Assisted C-H Bond Activation and Cyclization

First-row transition metals, particularly cobalt, have gained significant attention as cost-effective and sustainable alternatives to precious metals like palladium and rhodium for C-H activation catalysis. mdpi.com High-valent cobalt catalysis provides a robust platform for the synthesis of N-heterocycles. chim.itsnnu.edu.cn The mechanism typically involves a directing group on the substrate, which facilitates the C-H activation step to form a cobaltacyclic intermediate. mdpi.com This intermediate can then react with various coupling partners, such as alkynes or alkenes, leading to cyclization and the formation of the desired heterocyclic core. chim.itnih.gov

For the synthesis of quinoline structures, a plausible pathway would involve the cobalt-catalyzed C-H activation of an N-substituted aniline and subsequent annulation with a suitable three-carbon synthon. The unique reactivity and functional group tolerance of cobalt catalysts make this an attractive, albeit less specifically documented, approach for the synthesis of this compound. chim.it

Copper-Catalyzed Cyclizations and Multicomponent Reactions

Copper catalysis is a cornerstone of modern organic synthesis, valued for its low cost, low toxicity, and versatile reactivity. nih.gov Copper-catalyzed multicomponent reactions (MCRs) are particularly efficient for building molecular complexity in a single step from simple precursors. nih.govbeilstein-journals.org The synthesis of quinolines can be achieved through various copper-catalyzed pathways, including tandem cyclizations and domino reactions.

One general approach involves the reaction of an aniline, an aldehyde, and a component that provides the remaining atoms for the quinoline ring, such as an activated alkyne or ketone. These reactions often proceed through a series of C-N and C-C bond formations, with the copper catalyst facilitating key steps like oxidative coupling or Lewis acid activation. While specific examples for this compound are not extensively detailed, the adaptability of copper-catalyzed MCRs suggests their potential applicability for its synthesis.

Nickel-Catalyzed Dehydrogenative Couplings

Nickel-catalyzed dehydrogenative coupling, or acceptorless dehydrogenative coupling (ADC), represents an environmentally benign strategy for C-C and C-N bond formation, as it generates only hydrogen gas and water as byproducts. acs.orgrsc.org This method has been successfully applied to the one-step synthesis of substituted quinolines from readily available starting materials like o-aminobenzyl alcohols and ketones or secondary alcohols. rsc.orgrsc.org

The reaction is typically catalyzed by a well-defined nickel complex, such as one featuring a tetraaza macrocyclic ligand. rsc.org The proposed mechanism involves the nickel-catalyzed dehydrogenation of both the o-aminobenzyl alcohol and the coupling partner (e.g., a secondary alcohol to a ketone), followed by a base-promoted aldol condensation and subsequent intramolecular cyclodehydration to form the quinoline ring. rsc.orgorganic-chemistry.org This approach offers a general, efficient, and atom-economical route to a wide variety of substituted quinolines. acs.org

Table 1: Examples of Nickel-Catalyzed Dehydrogenative Quinolines Synthesis Note: Data is for analogous quinoline syntheses, illustrating the general efficacy of the method.

Starting Material 1Starting Material 2CatalystBaseYield (%)Reference
(2-aminophenyl)methanol1-(p-tolyl)ethan-1-ol[Ni(MeTAA)]tBuOK94 rsc.org
(2-aminophenyl)methanolAcetophenone[Ni(MeTAA)]tBuOK92 rsc.org
(2-aminophenyl)methanol1-(4-chlorophenyl)ethanolNi catalyst 3 tBuONa82 acs.org
(2-aminophenyl)methanol1-(3-methoxyphenyl)ethanolNi catalyst 3 tBuONa84 acs.org

Green Chemistry and Sustainable Synthetic Protocols

The principles of green chemistry—reducing waste, using less hazardous chemicals, and improving energy efficiency—have driven the development of novel synthetic protocols. For this compound, these principles are manifested in microwave-assisted synthesis and the use of recyclable heterogeneous catalysts.

Microwave-Assisted Synthesis in Dry Media

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique to accelerate chemical reactions, often leading to dramatically reduced reaction times, higher yields, and cleaner reaction profiles compared to conventional heating methods. jetir.orgnih.govthebioscan.com When conducted in "dry media" or solvent-free conditions, the environmental benefits are further enhanced by eliminating the need for potentially toxic and volatile organic solvents. jetir.org

The synthesis of quinoline derivatives, such as the closely related Ethyl 2,4-dimethylquinoline-3-carboxylate, has been successfully achieved under these conditions. jetir.org The typical procedure involves mixing the reactants, such as 2-aminoacetophenone and ethyl acetoacetate, with a solid catalyst and irradiating the mixture in a microwave oven. jetir.org The synthesis of this compound would analogously involve the reaction of 2-amino-5-methylacetophenone and ethyl acetoacetate. This method's efficiency stems from the direct and rapid heating of the reactants and catalyst by the microwave irradiation. jetir.orgmdpi.com

Heterogeneous Catalysis

The use of solid, heterogeneous catalysts is a cornerstone of green chemistry, as they can be easily separated from the reaction mixture by simple filtration and can often be reused multiple times, reducing waste and cost. mdpi.com Several solid acid catalysts have proven effective for the Friedländer annulation—a classic and direct method for quinoline synthesis involving the condensation of a 2-aminoaryl ketone with a compound containing an active methylene group.

Montmorillonite K10 clay : This inexpensive and environmentally benign clay is an effective solid acid catalyst. mdpi.combeilstein-archives.org It has been successfully used in the microwave-assisted, solvent-free synthesis of Ethyl 2,4-dimethylquinoline-3-carboxylate, achieving high yields in very short reaction times. jetir.org The acidic sites on the clay surface catalyze the condensation and subsequent cyclization reactions. beilstein-archives.org

Zirconia/Iron Oxide Magnetic Nanoparticles (ZrO₂/Fe₃O₄-MNPs) : These superparamagnetic nanoparticles serve as a highly efficient and reusable heterogeneous catalyst for the Friedländer synthesis of quinolines. researchgate.netdoaj.org The catalyst facilitates the reaction between a 2-aminoaryl ketone and a β-ketoester in ethanol, leading to high product yields. researchgate.net A key advantage is the simple recovery of the catalyst using an external magnet, allowing for its reuse in multiple reaction cycles with minimal loss of activity.

Silica Nanoparticles : Silica nanoparticles (NPs) have also been employed as an effective, green, and inexpensive catalyst for the microwave-assisted Friedländer hetero-annulation reaction. rsc.orgacs.org Their high surface area and catalytic activity under neutral conditions make them an attractive option for synthesizing quinoline derivatives in high yields and with short reaction times. rsc.orgnih.gov The catalyst has demonstrated excellent reusability over numerous cycles. rsc.org

Chloramine-T : Acting as an efficient catalyst, Chloramine-T facilitates the Friedländer condensation smoothly at acetonitrile reflux. acgpubs.orgacgpubs.org This method has been used to synthesize various quinoline derivatives, including the 2,4-dimethyl analogue of the title compound, from 2-amino aryl ketones and active methylene compounds in very good yields. acgpubs.org Chloramine-T is an inexpensive and accessible reagent that serves as an effective catalyst for this transformation. acgpubs.orgwikipedia.org

Table 2: Comparison of Heterogeneous Catalysts in Friedländer Synthesis of Quinolines Note: Data is for analogous quinoline syntheses, demonstrating the efficacy of various green catalysts.

CatalystReactant 1Reactant 2ConditionsYield (%)Reference
Montmorillonite K102-AminoacetophenoneEthyl acetoacetateMicrowave (560W), 5 min90 jetir.org
ZrO₂/Fe₃O₄-MNPs2-AminoacetophenoneEthyl acetoacetateEthanol, Reflux, 1.5 h94 researchgate.net
Silica NPs2-AminoacetophenoneEthyl acetoacetateMicrowave, 10 min92 rsc.org
Chloramine-T2-AminoacetophenoneEthyl acetoacetateAcetonitrile, Reflux, 4 h92 acgpubs.org

Solvent-Free and Aqueous Medium Reactions

In alignment with the principles of green chemistry, significant efforts have been directed towards minimizing or eliminating the use of volatile organic solvents in chemical synthesis. Solvent-free, or "dry media," reactions, often facilitated by microwave irradiation, have emerged as a powerful technique for the synthesis of quinoline derivatives. jetir.org

Research on the synthesis of a closely related compound, ethyl-2,4-dimethylquinoline-3-carboxylate, demonstrates the efficacy of this approach. The reaction between 2-aminoacetophenone and ethyl acetoacetate has been successfully carried out in dry media using various heterogeneous catalysts under microwave irradiation. jetir.org This method dramatically reduces reaction times from hours to minutes and simplifies the work-up procedure. jetir.org Catalysts such as Montmorillonite K-10 and silica-supported P2O5 have proven effective in promoting this condensation under solvent-free conditions, often leading to high yields of the desired quinoline product. jetir.orgijcce.ac.ir The principle is directly applicable to the synthesis of the 2,6-dimethyl analogue by substituting 2-amino-5-methylacetophenone as the starting amine.

Aqueous medium reactions represent another environmentally benign alternative. While less common for the Friedländer synthesis of highly substituted, less polar quinolines, certain catalysts have been developed to function in water. For instance, polymer-supported catalysts like poly(N-bromo-N-ethylbenzene-1,3-disulfonamide) [PBBS] have been utilized for Friedländer synthesis in aqueous environments, showcasing the potential for developing water-compatible syntheses for compounds like this compound. nih.gov

Table 1: Comparison of Solvent-Free vs. Conventional Synthesis (Illustrative) Data extrapolated from syntheses of analogous quinoline carboxylates.

ParameterSolvent-Free (Microwave)Conventional Heating (Solvent)
Solvent None (Dry Media)Ethanol, DMF, etc.
Catalyst Montmorillonite K-10, P2O5/SiO2Piperidine, HCl, Lewis Acids
Reaction Time 5-15 minutes4-24 hours
Energy Input High-intensity microwaveSustained thermal heating
Work-up Simple extractionOften requires extensive purification
Yield Generally high (>85%)Variable, often moderate to high

Photocatalytic Approaches

Photocatalysis has gained prominence as a sustainable method for driving organic reactions using visible light as the energy source. organic-chemistry.org Several photocatalytic strategies applicable to quinoline synthesis have been developed, which could be adapted for the preparation of this compound.

One general approach involves the visible-light-mediated aerobic dehydrogenation of tetrahydroquinoline precursors. organic-chemistry.org This method often employs non-toxic and inexpensive catalysts like titanium dioxide, using oxygen from the air as the ultimate oxidant. organic-chemistry.org Another strategy utilizes organic dyes, such as anthraquinone, as photocatalysts to mediate the oxidative cyclization of appropriate precursors, like 2-aminobenzyl alcohols with secondary alcohols. organic-chemistry.org

More advanced photocatalytic systems for quinoline synthesis involve dual-catalyst setups. For instance, the Povarov reaction, which combines anilines, aldehydes, and an alkene, can be driven photocatalytically to produce quinolines without the need for a chemical oxidant, generating hydrogen gas as the only byproduct. acs.org While these methods have not been specifically reported for this compound, they represent a frontier in quinoline synthesis. Adapting these methods would likely involve the photocatalytic condensation of 4-methylaniline with precursors that can generate the 2-methyl-3-carboxylate moiety in situ.

Table 2: Potential Photocatalytic Strategies for Quinoline Synthesis

Photocatalytic MethodCatalyst TypeKey PrincipleApplicability to Target Compound
Aerobic Dehydrogenation Titanium Dioxide (TiO2)Oxidation of a tetrahydroquinoline precursor using air. organic-chemistry.orgSynthesis of the saturated precursor followed by aromatization.
Organic Dye Catalysis AnthraquinoneOxidative cyclization of precursors. organic-chemistry.orgCould be applied to a modified Friedländer-type reaction.
Dual-Catalyst System Photocatalyst + CocatalystOxidant-free cyclization, producing H2. acs.orgAdaptation of Povarov-type MCRs with 4-methylaniline.

Multi-Component Reactions for Quinoline Carboxylate Scaffolds

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product, are highly valued for their efficiency and atom economy. rsc.org While the classic Friedländer synthesis is technically a two-component reaction, it is the foundational reaction for many MCRs that yield quinoline scaffolds. nih.govnih.gov

The most direct route to this compound is the Friedländer annulation between 2-amino-5-methylacetophenone and ethyl acetoacetate. nih.govwikipedia.org This reaction demonstrates high efficiency and control over the substitution pattern. The reaction proceeds via an initial condensation to form an enamine or a Schiff base, followed by an intramolecular cyclization and dehydration to yield the final aromatic quinoline ring. wikipedia.org

Other MCRs, such as the Doebner–von Miller reaction (reacting an aniline with α,β-unsaturated carbonyl compounds) or the Pfitzinger reaction (reacting isatin with a carbonyl compound), can produce quinoline carboxylates, but the Friedländer approach offers a more direct and regiochemically predictable route to the specific 2,3,6-trisubstituted pattern of the target molecule. nih.govrsc.org The versatility of the Friedländer reaction allows for a wide range of catalysts, including acids, bases, and heterogeneous catalysts, making it highly adaptable for synthesizing libraries of quinoline derivatives. nih.govresearchgate.net

Optimization of Reaction Parameters in this compound Synthesis

Studies on the solvent-free, microwave-assisted synthesis of analogous quinoline-3-carboxylates provide a clear roadmap for optimization. Key parameters include:

Microwave Power: The reaction yield is often highly dependent on the microwave power level. For the condensation of 2-aminoacetophenone and ethyl acetoacetate, a systematic increase in power (e.g., from 80 W to 560 W) showed a direct correlation with increased product yield, with higher power levels leading to near-quantitative conversion in shorter times. jetir.org

Catalyst Selection: A wide array of catalysts can be employed for the Friedländer reaction. Heterogeneous catalysts are particularly advantageous for solvent-free conditions due to ease of separation. A screening of catalysts such as Montmorillonite K-10, Montmorillonite KSF, silica gel, and various metal triflates (e.g., Yb(OTf)₃, Sc(OTf)₃, Bi(OTf)₃) revealed that Montmorillonite K-10 and Bi(OTf)₃ were particularly effective, providing high yields in short reaction times. jetir.org

Reaction Time: One of the primary advantages of microwave-assisted synthesis is the drastic reduction in reaction time. Optimization studies show that reactions can often be completed within 5 to 10 minutes, compared to several hours or even days for conventional heating methods. jetir.org

Table 3: Catalyst Screening for Friedländer Synthesis of an Analogous Quinoline Carboxylate under Microwave Irradiation Data adapted from the synthesis of Ethyl-2,4-dimethylquinoline-3-carboxylate. jetir.org

Catalyst (1g)Power (W)Time (min)Yield (%)
None 560520
Montmorillonite K-10 560592
Montmorillonite KSF 560585
Silica Gel 560570
Yb(OTf)₃ 560580
Sc(OTf)₃ 560582
Bi(OTf)₃ 560590

Chemical Transformations and Derivatization Strategies of Ethyl 2,6 Dimethylquinoline 3 Carboxylate

Reactions at the Ester Moiety: Hydrolysis and Transesterification

The ester group at the C-3 position of the quinoline (B57606) ring is a primary site for chemical modification, most commonly through hydrolysis and transesterification.

Hydrolysis: The ethyl ester can be readily hydrolyzed to its corresponding carboxylic acid, 2,6-dimethylquinoline-3-carboxylic acid. This reaction is typically carried out under basic conditions, for instance, by heating with an aqueous solution of an alkali hydroxide (B78521) like sodium hydroxide or lithium hydroxide. google.com The resulting carboxylic acid is a key intermediate for further derivatization, such as amide bond formation. The general reactivity of ester groups in similar heterocyclic systems suggests that this hydrolysis proceeds efficiently.

Transesterification: This process involves the conversion of the ethyl ester into a different ester by reacting it with another alcohol in the presence of a catalyst. This reaction can be driven by using the new alcohol as a solvent to shift the equilibrium towards the product. Transesterification is a valuable strategy for modifying the steric and electronic properties of the molecule or for introducing specific functionalities. For example, side reactions involving liberated alkoxides, such as methoxide, have been observed to cause unwanted transesterification in similar heterocyclic systems. nih.gov

Table 1: Representative Reactions at the Ester Moiety

Reaction Type Reagents & Conditions Product
Hydrolysis Aqueous NaOH or LiOH, heat 2,6-dimethylquinoline-3-carboxylic acid
Transesterification R-OH (different alcohol), acid or base catalyst New alkyl 2,6-dimethylquinoline-3-carboxylate

Reactions Involving Alkyl Substituents on the Quinoline Ring (e.g., Bromination, Styryl Derivative Formation)

The two methyl groups at the C-2 and C-6 positions are susceptible to various reactions, enabling the extension of the quinoline core.

Bromination: The methyl groups, particularly the one at the C-2 position which is activated by the nitrogen atom in the quinoline ring, can undergo radical bromination. This is typically achieved using N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide (BPO) under photocatalytic conditions. nih.gov This reaction converts the methyl group into a bromomethyl group (-CH₂Br), a versatile handle for subsequent nucleophilic substitution reactions. For example, the radical bromination of a related compound, ethyl 2-chloromethyl-4-methylquinoline-3-carboxylate, has been successfully performed on the 4-methyl moiety. nih.gov

Styryl Derivative Formation: The methyl group at the C-2 position can participate in condensation reactions with aromatic aldehydes to form styryl derivatives. nih.gov Although direct condensation of ethyl 2,4-dimethylquinoline-3-carboxylate with aldehydes has been reported to be inefficient, this transformation is a common strategy for synthesizing 2-styrylquinolines. nih.gov The resulting (E)-styryl linkage extends the conjugation of the quinoline system, which is significant for tuning the photophysical and biological properties of the molecule. researchgate.net

Table 2: Reactions of Alkyl Substituents

Reaction Type Reagents & Conditions Functional Group Transformation
Radical Bromination N-Bromosuccinimide (NBS), Benzoyl Peroxide (BPO), light -CH₃ → -CH₂Br
Styryl Condensation Aromatic aldehyde (Ar-CHO), base catalyst -CH₃ → -CH=CH-Ar

Nucleophilic Substitution Reactions (e.g., at bromo-substituted derivatives)

Following the bromination of the methyl groups or the quinoline ring itself, the resulting bromo-derivatives become valuable substrates for nucleophilic substitution reactions. The bromomethyl group (-CH₂Br) is readily displaced by a variety of nucleophiles.

Furthermore, if a bromine atom is introduced onto the quinoline ring, for example at the C-4 position, it becomes susceptible to nucleophilic aromatic substitution (SNAr). The electrophilicity of the carbon atom bearing the bromine is enhanced by the electron-withdrawing nature of the quinoline ring system. This allows for the displacement of the bromide ion by nucleophiles such as amines, alkoxides, and thiols, leading to the formation of a wide array of functionalized quinolines. For instance, the reaction of a 4-bromoquinoline (B50189) derivative with morpholine (B109124) can yield the corresponding 4-morpholinoquinoline product.

Condensation Reactions to Form Larger Heterocyclic Systems

The functional groups on ethyl 2,6-dimethylquinoline-3-carboxylate can be utilized in condensation reactions to build more complex, fused heterocyclic systems. The condensation of the C-2 methyl group with aldehydes is a key step in forming styryl derivatives, as mentioned previously. nih.gov

Additionally, derivatives obtained from the initial scaffold can undergo further cyclization reactions. For instance, the carboxylic acid obtained from hydrolysis can be activated and reacted with a dinucleophile to form a new ring. The strategic placement of functional groups allows for intramolecular condensation reactions, leading to the annulation of new rings onto the quinoline framework. Such strategies are pivotal in the synthesis of polycyclic aromatic compounds and complex alkaloids.

Formation of Hybrid Molecules and Conjugates from this compound

The chemical transformations described above enable the synthesis of hybrid molecules and conjugates where the this compound core is linked to other molecular entities.

For example, nucleophilic substitution reactions on chlorinated derivatives of the quinoline core can be used to introduce other molecular fragments. The synthesis of ethyl 2,6-dichloro-4-phenylquinoline-3-carboxylate demonstrates a pathway to such intermediates. researchgate.net These di-chloro derivatives can then be selectively functionalized. Similarly, the formation of styryl derivatives by condensation with various aromatic aldehydes effectively conjugates the quinoline moiety with other aromatic systems, leading to extended π-conjugated molecules. nih.gov These hybrid structures are of significant interest in the development of novel materials and therapeutic agents, as they combine the properties of the quinoline scaffold with those of the appended molecule.

Advanced Spectroscopic and Structural Elucidation of Ethyl 2,6 Dimethylquinoline 3 Carboxylate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, splitting patterns, and integration of signals, a detailed molecular structure can be assembled.

¹H NMR Spectroscopy

In the proton NMR spectrum of Ethyl 2,6-dimethylquinoline-3-carboxylate, distinct signals corresponding to each unique proton environment are expected. Based on the structure, the spectrum would feature signals for the aromatic protons on the quinoline (B57606) ring, the two methyl group protons, and the protons of the ethyl ester group. The anticipated chemical shifts (δ) are influenced by the electronic environment of the protons, with aromatic protons appearing downfield due to ring current effects.

Aromatic Protons: The protons on the quinoline core (H4, H5, H7, H8) are expected to appear in the range of δ 7.0-8.5 ppm.

Ethyl Group: The ethyl ester would show a quartet for the methylene (B1212753) (-CH₂-) protons and a triplet for the terminal methyl (-CH₃) protons, resulting from coupling with each other.

Methyl Groups: The two methyl groups attached to the quinoline ring (at C2 and C6) would likely appear as sharp singlets, as they have no adjacent protons to couple with.

Table 1: Predicted ¹H NMR Data for this compound Note: This table represents predicted data based on chemical structure, as specific experimental values were not available in the reviewed literature.

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity
H4 (aromatic) 8.0 - 8.5 Singlet (s)
H5, H7, H8 (aromatic) 7.0 - 8.0 Multiplet (m)
-O-CH₂-CH₃ (methylene) 4.2 - 4.5 Quartet (q)
C6-CH₃ (methyl) 2.4 - 2.6 Singlet (s)
C2-CH₃ (methyl) 2.6 - 2.8 Singlet (s)

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound will produce a distinct signal. The molecule contains 14 carbon atoms, and it is expected that 14 separate signals would be observed under ideal conditions. The chemical shifts would be characteristic of the type of carbon (sp², sp³, carbonyl).

Carbonyl Carbon: The ester carbonyl carbon (C=O) is expected to be the most downfield signal, typically appearing around δ 165-175 ppm.

Aromatic and Heteroaromatic Carbons: The nine sp² carbons of the quinoline ring would resonate in the δ 120-150 ppm region.

Alkyl Carbons: The sp³ carbons of the ethyl group and the two methyl groups would appear in the upfield region of the spectrum (δ 10-65 ppm).

Table 2: Predicted ¹³C NMR Data for this compound Note: This table represents predicted data based on chemical structure, as specific experimental values were not available in the reviewed literature.

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C=O (ester) 165 - 175
C2, C4, C4a, C5, C6, C7, C8, C8a, C3 (quinoline ring) 120 - 160
-O-CH₂- (ethyl) 60 - 65
C2-CH₃, C6-CH₃ (methyls) 15 - 25

Infrared (IR) Spectroscopy for Functional Group Characterization

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. The IR spectrum of this compound would exhibit characteristic absorption bands confirming its key structural features.

C=O Stretch: A strong, sharp absorption band is expected in the region of 1700-1730 cm⁻¹ due to the stretching vibration of the ester carbonyl group.

C=N and C=C Stretches: The quinoline ring would produce several absorption bands in the 1500-1650 cm⁻¹ region, corresponding to the stretching vibrations of the C=N and C=C bonds within the aromatic system.

C-H Stretches: Aromatic C-H stretching vibrations would appear just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl and ethyl groups would be observed just below 3000 cm⁻¹.

C-O Stretch: The C-O single bond stretches of the ester group would result in absorptions in the 1100-1300 cm⁻¹ range.

Table 3: Predicted IR Absorption Bands for this compound Note: This table represents predicted data based on functional group analysis, as a specific experimental spectrum was not available in the reviewed literature.

Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity
Aromatic C-H Stretch 3050 - 3150 Medium
Aliphatic C-H Stretch 2850 - 2980 Medium
Ester C=O Stretch 1700 - 1730 Strong
Aromatic C=N/C=C Stretch 1500 - 1650 Medium-Strong

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight and valuable structural information based on the fragmentation pattern of the molecule. The molecular formula for this compound is C₁₄H₁₅NO₂, corresponding to a molecular weight of approximately 229.27 g/mol .

In an electron ionization (EI) mass spectrum, the parent molecule would form a molecular ion (M⁺˙) peak at m/z ≈ 229. Subsequent fragmentation would likely involve the ester group. Common fragmentation pathways for ethyl esters include the loss of an ethoxy radical (-•OCH₂CH₃, 45 Da) or ethylene (B1197577) (C₂H₄, 28 Da) via a McLafferty rearrangement. Analysis of the compound by gas chromatography/mass spectrometry has identified a quantifier ion at m/z 157. researchgate.netnih.gov This prominent fragment likely corresponds to the 2,6-dimethylquinoline (B146794) core after a rearrangement and cleavage event involving the ester functionality.

Table 4: Predicted Mass Spectrometry Fragments for this compound Note: This table represents predicted data based on structural analysis. The ion at m/z 157 has been noted in the literature. researchgate.netnih.gov

m/z Value Proposed Fragment Identity Proposed Loss from Molecular Ion
229 [M]⁺˙ (Molecular Ion) -
200 [M - C₂H₅]⁺ Loss of ethyl radical
184 [M - OCH₂CH₃]⁺ Loss of ethoxy radical

Ultraviolet-Visible (UV-Vis) Spectroscopy and Photophysical Characterization

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons from the ground state to higher energy excited states. The substituted quinoline ring system in this compound acts as a chromophore.

The UV-Vis spectrum of quinoline derivatives is typically characterized by absorption bands resulting from π→π* and n→π* electronic transitions. These transitions give rise to distinct absorption maxima (λ_max) in the UV region. The exact position and intensity of these bands are influenced by the substitution pattern on the quinoline ring and the polarity of the solvent. While specific experimental data for this compound are not widely published, quinoline systems generally exhibit strong absorptions below 400 nm. Further photophysical characterization, such as measuring photoluminescence and fluorescence quantum yields, would provide insights into the compound's emissive properties and its potential for applications in materials science, such as in organic light-emitting diodes (OLEDs).

Single Crystal X-ray Diffraction for Solid-State Structure Determination

Single Crystal X-ray Diffraction is the most definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. This technique can provide precise measurements of bond lengths, bond angles, and torsional angles, revealing the exact conformation of the molecule and how it packs into a crystal lattice.

To date, a single-crystal X-ray structure for this compound has not been reported in the publicly accessible literature. If a suitable single crystal were grown and analyzed, the resulting data would include:

Crystal System and Space Group: Describing the symmetry of the crystal lattice.

Unit Cell Dimensions: The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ).

Molecular Conformation: The precise spatial arrangement of all atoms in the molecule, including the planarity of the quinoline ring and the orientation of the ethyl carboxylate substituent.

Intermolecular Interactions: Details of any hydrogen bonding, π-π stacking, or other non-covalent interactions that stabilize the crystal packing.

This information is invaluable for understanding the solid-state properties of the material and for computational modeling studies.

Computational and Theoretical Investigations of Ethyl 2,6 Dimethylquinoline 3 Carboxylate

Quantum Chemical Studies: Electronic Structure and Energetics

Quantum chemical studies, particularly those employing Density Functional Theory (DFT) and Molecular Electron Density Theory (MEDT), are instrumental in elucidating the electronic structure and energetic properties of quinoline (B57606) derivatives. These methods offer a detailed understanding of the molecule's behavior at a subatomic level.

The geometric optimization of ethyl 2,6-dimethylquinoline-3-carboxylate is a critical first step in its computational analysis. DFT calculations are typically employed to determine the most stable three-dimensional arrangement of atoms, providing key information on bond lengths, bond angles, and dihedral angles. While specific computational studies on this compound are not extensively documented in publicly available literature, valuable insights can be drawn from crystallographic and computational studies of closely related quinoline derivatives.

For instance, studies on compounds like ethyl 2-chloro-6-methylquinoline-3-carboxylate and ethyl 2,6-dichloro-4-phenylquinoline-3-carboxylate reveal that the quinoline ring system is nearly planar. researchgate.netresearchgate.net It is expected that the quinoline core of this compound would also adopt a planar or near-planar conformation to maximize aromatic stabilization.

Conformational analysis focuses on the orientation of the ethyl carboxylate group relative to the quinoline ring. In similar structures, the ester group is often twisted out of the plane of the aromatic system. researchgate.netresearchgate.net This rotation is a balance between steric hindrance and the desire for electronic conjugation. For this compound, different conformers arising from the rotation around the C3-carboxyl bond and the C-O bond of the ethyl group would be investigated to identify the global energy minimum structure.

Below is a table of expected geometric parameters for the quinoline core, based on data from analogous structures.

ParameterExpected Value
C-C bond lengths (aromatic)~1.36 - 1.42 Å
C-N bond lengths (in ring)~1.32 - 1.38 Å
C-C-C bond angles (in ring)~118° - 122°
C-N-C bond angle (in ring)~117°

Note: These values are estimations based on related quinoline structures and would be precisely determined through DFT optimization of this compound.

Conceptual DFT provides a framework for understanding chemical reactivity through various indices such as chemical potential, hardness, softness, and the Fukui function. These descriptors help in identifying the most reactive sites within a molecule for both electrophilic and nucleophilic attacks.

The Fukui function, in particular, is a powerful tool for pinpointing local reactivity. For an electrophilic attack (reaction with a nucleophile), the relevant Fukui function (f-) indicates the sites that are most likely to donate electrons. Conversely, for a nucleophilic attack (reaction with an electrophile), the Fukui function (f+) highlights the sites most susceptible to accepting electrons.

In the case of the quinoline ring system, electrophilic substitution is generally favored on the benzene (B151609) ring, typically at positions 5 and 8, due to its higher electron density compared to the electron-deficient pyridine (B92270) ring. Nucleophilic attack, on the other hand, is more likely to occur on the pyridine ring, particularly at positions 2 and 4. The presence of two methyl groups (electron-donating) at positions 2 and 6, and an ethyl carboxylate group (electron-withdrawing) at position 3, will significantly influence the reactivity of this compound. The methyl groups will activate the rings towards electrophilic attack, while the carboxylate group will deactivate the pyridine ring towards electrophiles but may activate it for certain nucleophilic reactions.

A hypothetical table of condensed Fukui indices for selected atoms in this compound is presented below to illustrate the expected trends.

Atomic Sitef+ (Nucleophilic Attack)f- (Electrophilic Attack)Reactivity Prediction
N1HighLowProne to protonation/Lewis acid coordination
C2HighLowPotential site for nucleophilic attack
C4HighLowPotential site for nucleophilic attack
C5LowHighFavorable site for electrophilic attack
C7LowModeratePossible site for electrophilic attack
C8LowHighFavorable site for electrophilic attack

Note: The actual values would need to be calculated using DFT.

Computational methods can accurately predict various spectroscopic parameters, which is invaluable for the characterization of newly synthesized compounds. Time-dependent DFT (TD-DFT) is used to predict UV-Vis spectra, while calculations of vibrational frequencies can simulate infrared (IR) and Raman spectra. Furthermore, NMR chemical shifts can be calculated with high accuracy.

For this compound, TD-DFT calculations would likely predict several absorption bands in the UV-visible region, corresponding to π-π* and n-π* electronic transitions within the quinoline chromophore.

The calculated IR spectrum would show characteristic vibrational frequencies for the functional groups present. For example, C=O stretching of the ester group would be expected around 1720 cm⁻¹, aromatic C-H stretching above 3000 cm⁻¹, and C-N stretching vibrations within the heterocyclic ring. A study on a similar compound, 2-formyl-6-methoxy-3-carbethoxy quinoline, showed good agreement between experimental and calculated IR spectra. malariaworld.org

Calculations of ¹H and ¹³C NMR chemical shifts, after geometry optimization, can aid in the assignment of experimental spectra. The predicted chemical shifts for the aromatic protons and carbons would be influenced by the electron-donating methyl groups and the electron-withdrawing carboxylate group.

Reaction Mechanism Elucidation through Computational Approaches

Computational chemistry is a powerful tool for investigating the detailed mechanisms of chemical reactions, including the synthesis of quinolines. The Friedländer annulation or the Doebner-von Miller reaction are common methods for synthesizing substituted quinolines, and their mechanisms can be thoroughly explored using computational approaches.

The synthesis of this compound can be envisioned through a reaction analogous to the Friedländer synthesis, involving the condensation of an ortho-aminoaryl ketone with a compound containing a reactive α-methylene group, such as ethyl acetoacetate.

Computational studies can map out the entire reaction pathway, identifying all intermediates and, crucially, the transition states that connect them. Transition state theory is used to calculate the activation energies for each step of the reaction. A transition state is a first-order saddle point on the potential energy surface and is characterized by having exactly one imaginary vibrational frequency.

For the formation of this compound, the key steps would likely involve:

An initial aldol-type condensation or Schiff base formation between the reactants.

An intramolecular cyclization to form a di-hydroquinoline intermediate.

A final dehydration step to yield the aromatic quinoline product.

Computational analysis would involve locating the transition state for each of these steps, providing a detailed picture of the reaction's progress.

The energetic profile for the synthesis of this compound would provide valuable information for optimizing reaction conditions. For example, if the activation energy for a particular step is very high, it might indicate the need for a catalyst or higher reaction temperatures.

A representative table showing a hypothetical energetic profile for the key steps in the formation of this compound is provided below.

Reaction StepSpeciesRelative Energy (kcal/mol)
1Reactants0.0
2Transition State 1 (Condensation)+15.2
3Intermediate 1-5.7
4Transition State 2 (Cyclization)+22.5 (Rate-determining)
5Intermediate 2 (Dihydroquinoline)-12.3
6Transition State 3 (Dehydration)+18.9
7Products-25.0

Note: These are illustrative values. Actual energetic profiles would be determined through detailed DFT or MEDT calculations.

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations offer a window into the three-dimensional structure and conformational flexibility of this compound. While specific molecular dynamics simulation studies exclusively on this compound are not extensively documented in the reviewed literature, the principles of these simulations are well-established for similar organic molecules. researchgate.net

Atomistic molecular dynamics simulations, often performed using software like GROMACS, can be employed to study the conformational dynamics of such compounds. researchgate.net These simulations would typically be carried out in a canonical ensemble (NVT) at a specific temperature (e.g., 300 K) over a duration sufficient to observe the molecule's dynamic behavior, such as 10 nanoseconds. researchgate.net Such studies can reveal how the molecule behaves in different environments, for instance, in the absence of a solvent. researchgate.net

Simulations of molecular interactions for quinoline derivatives often involve investigating their interactions with other molecules or surfaces. For example, studies have been conducted on the interaction of similar heterocyclic compounds with nanosurfaces like graphene nanosheets. researchgate.net These simulations can elucidate the influence of intermolecular forces on the structure and orientation of the molecule. researchgate.net Key parameters monitored during these simulations include total energy, radius of gyration, and mean square displacement to understand the stability and dynamics of the molecular system. researchgate.net

In the solid state, the molecular interactions of quinoline derivatives are often characterized by π-π stacking. For instance, the crystal structure of a related compound, ethyl 2-chloro-6-methylquinoline-3-carboxylate, reveals that molecules interact via aromatic π-π stacking with a shortest centroid-centroid separation of 3.6774 (9) Å, leading to the formation of sheets in the crystal lattice. researchgate.netnih.gov Another similar compound, ethyl 6-chloro-2-methyl-4-phenylquinoline-3-carboxylate, also exhibits a planar quinoline ring system that can participate in such interactions. researchgate.net These experimentally determined crystal structures provide a solid foundation for building and validating molecular models for simulations.

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This is particularly valuable in drug discovery for understanding how a ligand like this compound might interact with a biological target, typically a protein.

Studies on analogous quinoline derivatives have demonstrated their potential to interact with various protein targets. For example, designed quinoline ligands have been docked with Serine/threonine kinase STK10 (PDB code: 6I2Y), a protein implicated in cell division and cancer. nih.gov These docking studies revealed binding affinities in the range of -5.1 to -7.9 kcal/mol, indicating stable interactions. nih.gov The interactions were visualized to understand the specific types of bonds formed, such as hydrogen bonds and hydrophobic interactions, between the ligands and the amino acid residues of the receptor. nih.gov

In another study, quinoline carboxylate derivatives were investigated as potential antimalarial agents by docking them with the farnesyltransferase (FTase) receptor. researchgate.net For instance, the ligand Ethyl-2-(anthracen-9-yl)-6-chloroquinoline-4-carboxylate showed a strong binding interaction with the active site amino acids ARG291 and LYS294, with a binding energy of -10.11 kcal/mol. researchgate.net

While these studies were not performed on this compound itself, the findings suggest that this compound likely shares the ability to bind to protein active sites, a hypothesis that can be tested through dedicated molecular docking studies. The quinoline core and the ethyl carboxylate group are key features that would mediate these interactions.

Below is an interactive data table summarizing the docking results for related quinoline derivatives.

LigandTarget ProteinPDB IDBinding Affinity (kcal/mol)Interacting Residues
Designed Quinoline Ligand 1Serine/threonine kinase STK106I2Y-6.8Not specified
Designed Quinoline Ligand 3Serine/threonine kinase STK106I2Y-7.5Not specified
Designed Quinoline Ligand 7Serine/threonine kinase STK106I2Y-7.9Not specified
Ethyl-2-(anthracen-9-yl)-6-chloroquinoline-4-carboxylateFarnesyltransferaseNot specified-10.11ARG291, LYS294
Ligand 2h (a quinoline derivative)FarnesyltransferaseNot specified-9.81HIS248, ARG291

In-Silico Prediction of Structure-Activity Relationships (SAR)

In-silico prediction of Structure-Activity Relationships (SAR) involves using computational models to understand how the chemical structure of a compound influences its biological activity. Quantitative Structure-Activity Relationship (QSAR) is a common approach within this field.

For quinoline derivatives, 3D-QSAR studies have been employed to build models like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). physchemres.org These models can predict the biological activity of new compounds based on their three-dimensional properties. For a series of styrylquinoline derivatives targeting Cyclin-dependent kinase 2 (CDK2), robust 3D-QSAR models were developed with high correlation coefficients (Q² up to 0.68 and R² up to 0.91), indicating good predictive power. physchemres.org

Contour maps generated from these models can guide the design of more potent analogs. For instance, in one study on quinoline derivatives, a red contour near a specific position (R₁) suggested that groups with positive charges may enhance activity, while a large blue contour near another position (R²) indicated that negatively charged groups would be beneficial. nih.gov This explains why ligands with a cyano group (CN) at R₁ and a thiocyanate (B1210189) group (SCN) at R₂ showed high activity. nih.gov

While a specific SAR study for this compound was not found, the principles from related compounds can be applied. The methyl groups at positions 2 and 6, and the ethyl carboxylate group at position 3 are key structural features. SAR studies on a library of analogs, where these groups are systematically varied, would be invaluable in optimizing the biological activity of this scaffold. Computational methods like Hologram QSAR (HQSAR) can also be used to identify key molecular fragments that contribute positively or negatively to the activity. scispace.com

In Vitro Biological Mechanisms and Structure Activity Relationships of Ethyl 2,6 Dimethylquinoline 3 Carboxylate and Its Analogues

Investigations of Enzyme Inhibition Mechanisms in vitro (e.g., COX-2, CYP450, Cholinesterases, Protein Kinases, Proteasome)

Analogues of Ethyl 2,6-dimethylquinoline-3-carboxylate have been evaluated for their ability to inhibit various enzymes implicated in disease. A significant area of this research has been on cyclooxygenase (COX) enzymes, which are key targets for anti-inflammatory drugs.

Cyclooxygenase-2 (COX-2) Inhibition: Nonsteroidal anti-inflammatory drugs (NSAIDs) primarily exert their effects by inhibiting COX enzymes. nih.gov While traditional NSAIDs inhibit both COX-1 and COX-2, selective COX-2 inhibitors were developed to reduce gastrointestinal side effects. nih.govmdpi.com Research into quinoline (B57606) derivatives has identified potent and selective COX-2 inhibitors. For instance, a series of 4-carboxyl quinoline derivatives featuring a methylsulfonyl (a known COX-2 pharmacophore) on a C-2 phenyl ring were synthesized and tested. researchgate.net One compound, 7,8,9,10-tetrahydro-2-(4-(methyl sulfonyl)phenyl)benzo[h]quinoline-4-carboxylic acid, emerged as a highly potent and selective COX-2 inhibitor, even more so than the reference drug celecoxib. researchgate.net Molecular docking studies suggested that the methylsulfonyl group plays a crucial role in binding to the active site of the COX-2 enzyme. researchgate.net

While specific data for this compound is not prevalent in the context of COX-2 inhibition, the broader class of quinoline carboxylates shows significant promise. The general structure allows for modifications that can enhance selectivity and potency, making this scaffold a valuable starting point for designing novel anti-inflammatory agents. researchgate.netnih.gov

Table 1: In Vitro COX-2 Inhibition by Quinoline Carboxylic Acid Analogues

Compound Target Enzyme IC50 (µM) Selectivity Index (SI) Reference
7,8,9,10-tetrahydro-2-(4-(methyl sulfonyl)phenyl)benzo[h]quinoline-4-carboxylic acid COX-2 0.043 >513 researchgate.net

Investigations into the inhibition of other enzymes like CYP450, cholinesterases, and protein kinases by this compound analogues are less specific in publicly available literature. However, the diverse pharmacological profiles of quinoline derivatives suggest that these enzymes are plausible targets. nih.govnih.gov Pathogen kinases, in particular, are gaining recognition as potential targets for infectious diseases, and given the structural similarities in ATP-binding sites across species, screening quinoline libraries against these enzymes is a logical step. biorxiv.org

In vitro Cellular Mechanism of Action Studies (e.g., Induction of Apoptosis, Cell Cycle Perturbation, Anti-proliferative Effects)

The quinoline-3-carboxylate scaffold has demonstrated significant potential as an antiproliferative agent in various cancer cell lines. nih.gov The mechanisms underlying this activity often involve the induction of apoptosis and perturbation of the cell cycle.

Anti-proliferative Effects and Apoptosis Induction: Studies on various quinoline-3-carboxylate derivatives have shown potent cytotoxic activities against multiple cancer cell lines. nih.govnih.gov For example, certain synthesized derivatives exhibited micromolar inhibition against MCF-7 (breast cancer) and K562 (erythroleukemia) cell lines, with some compounds showing greater potency than standard anticancer drugs. nih.gov The anticancer activity was found to be mediated through the upregulation of intrinsic apoptosis pathways. nih.govnih.gov

In one study, treatment of K562 cells with quinoline-N-oxide derivatives led to the activation of caspases-9 and -3, key executioners of apoptosis. nih.gov This activation was preceded by a decrease in the concentration of nicotinamide (B372718) enzymes, suggesting a disruption of cellular metabolism contributes to the apoptotic cascade. nih.gov Similarly, other studies have used flow cytometry to confirm apoptosis induction. For instance, treatment of MCF-7 cells with a related ethyl carboxylate compound led to a significant increase in both early and late apoptotic cell populations. mdpi.com

Table 2: Antiproliferative Activity of Quinoline-3-Carboxylate Analogues

Compound Cell Line IC50 (µM) Mechanism Reference
Analogue 4m MCF-7 0.33 Intrinsic Apoptosis nih.gov
Analogue 4n MCF-7 0.33 Intrinsic Apoptosis nih.gov
Analogue 4k K562 0.28 Intrinsic Apoptosis nih.gov
Analogue 4m K562 0.28 Intrinsic Apoptosis nih.gov

Studies on In vitro Antimicrobial Mechanisms (e.g., Antibacterial, Antifungal, Antitubercular)

The quinoline core is historically significant in antimicrobial research, with many derivatives exhibiting a broad range of activities against bacteria, fungi, and mycobacteria. nih.govlookchem.com

Antibacterial and Antifungal Activity: Quinoline derivatives have been extensively studied for their potential to combat microbial diseases, driven by the need to overcome issues like drug resistance. nih.gov A series of novel quinoline-6-carboxamides and 2-chloroquinoline-4-carboxamides were synthesized and showed activity against Escherichia coli and Staphylococcus aureus. researchgate.net However, another study on 2-chloroquinoline-3-carboxamide (B1625466) derivatives reported only weak activity in the millimolar range against both Gram-positive and Gram-negative bacteria. lookchem.com This highlights the critical role of the substitution pattern on the quinoline ring in determining antibacterial potency.

Regarding antifungal activity, various coumarin (B35378) derivatives, which share some structural similarities with quinolines, have shown that O-substitutions and the presence of short aliphatic chains or electron-withdrawing groups are essential for activity against Aspergillus species. mdpi.com Similar structure-activity relationship principles can be applied to the design of quinoline-based antifungal agents.

Antitubercular Activity: Tuberculosis remains a major global health threat, necessitating the development of new drugs with novel mechanisms of action to combat resistant strains of Mycobacterium tuberculosis (Mtb). nih.govnih.gov The quinoline scaffold is a promising starting point for new antitubercular agents. nih.govresearchgate.net Several studies have identified quinoline derivatives with potent activity against the Mtb H37Rv strain, with some compounds showing Minimum Inhibitory Concentration (MIC) values in the low microgram per milliliter range. nih.govrsc.org For example, one study identified a compound that exhibited remarkable antimycobacterial activity (MIC = 2 μg/ml) and was found to inhibit the KatG protein, a putative novel target for anti-tubercular drug design. nih.gov Another screening of 4-anilinoquinolines identified compounds with MIC values as low as 1.25-2.5 µM. biorxiv.org

Table 3: In Vitro Antitubercular Activity of Quinoline Analogues

Compound Target Strain MIC (µg/mL) Reference
Compound 5 (quinoline-thiosemicarbazide hybrid) M. tuberculosis H37Rv 2 nih.gov
Compound 6b6 M. tuberculosis H37Rv 1.2-3 rsc.org
Compound 6b12 M. tuberculosis H37Rv 1.2-3 rsc.org
Compound 6b21 M. tuberculosis H37Rv 1.2-3 rsc.org
Compound 6b21 MDR-TB strain 0.9 rsc.org

In vitro Antimalarial Efficacy and Mechanism Investigations

Quinine, a natural quinoline, was the first effective treatment for malaria, and synthetic quinolines like chloroquine (B1663885) have been mainstays of therapy for decades. mdpi.comnih.gov The emergence of drug-resistant Plasmodium falciparum strains has spurred the development of new quinoline-based antimalarials. nih.govbohrium.com

Anti-plasmodial Activity: Numerous studies have demonstrated the potent in vitro activity of quinoline derivatives against both chloroquine-sensitive (e.g., 3D7, Pf3D7) and chloroquine-resistant (e.g., W2, Dd2, PfINDO) strains of P. falciparum. bohrium.commalariaworld.orgmdpi.com For example, a series of oxospiro chromane (B1220400) quinoline-carboxylates showed excellent anti-plasmodial activity, with IC50 values as low as 2.8 µM against a resistant strain. malariaworld.orgresearchgate.net Another series of pyridylvinylquinoline-triazole analogues also displayed significant inhibitory effects, with the most potent compound having an EC50 value of 0.04 µM against the Dd2 strain. nih.gov

Mechanism of Action: The mechanism of action for many quinoline antimalarials involves interfering with the parasite's detoxification of heme. Inside the parasite's food vacuole, hemoglobin is digested, releasing toxic heme. The parasite polymerizes this heme into non-toxic hemozoin (β-hematin). Many quinolines are thought to inhibit this polymerization process. nih.gov

Other potential targets have also been identified. Falcipain-2 (FP2), a cysteine protease involved in hemoglobin degradation, is a key target. bohrium.com A series of quinoline carboxamide-based compounds were designed as FP2 inhibitors, with several showing IC50 values in the low micromolar range and subsequently arresting parasite development at the trophozoite stage. bohrium.com Another target is N-Myristoyltransferase (NMT), an enzyme essential for parasite survival; quinoline-3-carboxylates have been designed as potential inhibitors of this enzyme. malariaworld.orgresearchgate.net

Table 4: In Vitro Antimalarial Activity of Quinoline Analogues

Compound/Analogue Series P. falciparum Strain IC50 / EC50 Potential Target Reference
Qs20 (Quinoline carboxamide) 3D7 2.14 µM (FP2 inhibition) Falcipain-2 bohrium.com
Qs21 (Quinoline carboxamide) 3D7 2.64 µM (FP2 inhibition) Falcipain-2 bohrium.com
9n (Oxospiro chromane quinoline-carboxylate) PfINDO (resistant) 6.38 µM N-Myristoyltransferase malariaworld.org
9o (Oxospiro chromane quinoline-carboxylate) PfINDO (resistant) 2.8 µM N-Myristoyltransferase malariaworld.org

Elucidation of Structure-Activity Relationships (SAR) through in vitro Biological Evaluation

The biological activity of quinoline-3-carboxylate derivatives is highly dependent on the nature and position of substituents on the quinoline ring system and the ester/amide group. SAR studies are crucial for optimizing these scaffolds for specific biological targets.

At the C2-position: The presence of a substituted phenyl ring at the C2-position is common in analogues designed as COX-2 inhibitors. A para-methylsulfonylphenyl group at this position was shown to be critical for high potency and selectivity against COX-2. researchgate.net

At the C3-position: The carboxylate group at C3 is a key feature. Conversion of the ethyl ester to a carboxamide is a common strategy. In antimicrobial studies, introducing carboxamide functionalities at the C3 position has yielded compounds with notable activity. researchgate.net

At the C4-position: Substitution at C4 can significantly influence antimalarial activity. For example, in pyridylvinylquinoline-triazole conjugates, linking various amine functionalities to the triazole ring at C4 resulted in compounds with potent anti-plasmodial activity. nih.gov

At the C6 and C7-positions: For antitubercular 4-anilinoquinolines, the presence of 6,7-dimethoxy groups on the quinoline ring was identified as a key structural feature for potent inhibition of Mtb. biorxiv.org

General Substitutions: For antifungal coumarin derivatives, SAR studies concluded that O-substitution is essential for activity, and the presence of short aliphatic chains or electron-withdrawing groups like nitro (NO2) enhances potency. mdpi.com These principles are often translatable to the quinoline scaffold. For antibacterial quinoline-3-carboxamides, substitutions on the aniline (B41778) ring (e.g., fluorine) were shown to influence activity. lookchem.com

Q & A

Q. What are the standard protocols for synthesizing and purifying ethyl 2,6-dimethylquinoline-3-carboxylate?

Methodological Answer: Synthesis typically involves cyclocondensation of substituted anilines with β-keto esters under acidic conditions. For purification, column chromatography (silica gel, ethyl acetate/hexane gradient) is recommended, followed by recrystallization from ethanol. Structural validation via single-crystal X-ray diffraction (e.g., triclinic system, space group P1, parameters: a = 9.6623 Å, b = 10.7044 Å, c = 11.3856 Å) ensures stereochemical accuracy .

Q. How is the compound characterized spectroscopically, and what key peaks indicate functional groups?

Methodological Answer:

  • NMR :
    • ¹H NMR : Aromatic protons (δ 7.2–8.5 ppm), ester carbonyl (δ ~4.3 ppm for ethyl –CH2–), and methyl groups (δ ~2.6 ppm for quinoline C2/C6–CH3).
    • ¹³C NMR : Quinoline carbons (δ 120–150 ppm), ester carbonyl (δ ~165 ppm).
  • IR : Ester C=O stretch (~1700 cm⁻¹), aromatic C=C (~1600 cm⁻¹).
    Crystallographic validation (e.g., R factor ≤ 0.052) is critical for confirming bond angles and torsional parameters .

Advanced Research Questions

Q. How can structural contradictions in crystallographic data (e.g., bond lengths vs. computational models) be resolved?

Methodological Answer: Discrepancies between experimental (X-ray) and computational (DFT) bond lengths often arise from crystal packing effects or thermal motion. Use SHELXL for anisotropic refinement to account for displacement parameters and validate against Hirshfeld surfaces or electron density maps. For example, the C16–O3 bond (1.214 Å experimentally vs. 1.224 Å DFT) may require B-factor analysis to assess thermal motion contributions .

Q. What strategies optimize the compound’s solubility for biological assays without altering its core structure?

Methodological Answer:

  • Co-solvents : Use DMSO (≤5% v/v) or cyclodextrin-based solubilizers.
  • Derivatization : Introduce polar groups (e.g., hydroxyl, amine) at non-critical positions (e.g., C4 or C8) via regioselective substitution.
  • Nanoformulation : Encapsulate in liposomes (size ~100 nm, PDI < 0.3) to enhance bioavailability.
    Validate stability via HPLC (retention time consistency) and circular dichroism (no conformational changes) .

Q. How does the compound’s quinoline ring puckering influence its molecular interactions?

Methodological Answer: Apply Cremer-Pople puckering parameters (Q, θ, φ) to quantify nonplanarity. For example, a six-membered quinoline ring with Q = 0.45 Å and θ = 15° indicates moderate puckering, which may enhance π-π stacking with aromatic residues in protein targets. Compare with analogs (e.g., ethyl 4-chloroquinoline-3-carboxylate) to correlate puckering with binding affinity .

Q. What statistical methods are recommended for analyzing reproducibility in synthetic yields?

Methodological Answer:

  • Design of Experiments (DoE) : Use factorial design to optimize reaction parameters (temperature, catalyst loading).
  • ANOVA : Compare batch-to-batch variability (e.g., 72% ± 3% yield across 10 trials).
  • Multivariate Regression : Corolate substituent electronic effects (Hammett σ values) with reaction efficiency.
    Report confidence intervals (95% CI) and p-values for significance .

Data-Driven Challenges

Q. How can conflicting bioactivity data (e.g., IC50 variability across cell lines) be addressed?

Methodological Answer:

  • Dose-Response Redundancy : Test multiple cell lines (e.g., HeLa, MCF-7) with standardized protocols (e.g., MTT assay, 48-hour exposure).
  • Off-Target Profiling : Use kinase screening panels (e.g., Eurofins KinaseProfiler) to identify non-specific interactions.
  • Metabolic Stability : Assess hepatic microsomal degradation (e.g., t₁/₂ > 60 min in human liver microsomes) to rule out rapid clearance .

Q. What crystallographic software settings are critical for refining disordered ethyl or methyl groups?

Methodological Answer: In SHELXL, apply "PART" commands and "ISOR" restraints to model disorder. For example, a disordered ethyl group (C17–C18) may require split positions with occupancy ratios (0.6:0.4). Validate using CHECKCIF to ensure no alerts (> 1% outliers in bond lengths/angles) .

Comparative Studies

Q. How does methylation at C2/C6 impact electronic properties compared to halogenated analogs?

Methodological Answer: Methyl groups increase electron density (Hammett σ ~ -0.17), enhancing quinoline basicity (pKa ~ 4.2 vs. 3.8 for chloro analogs). Use cyclic voltammetry to measure oxidation potentials (e.g., Epa = +1.2 V vs. Ag/AgCl) and correlate with HOMO-LUMO gaps (DFT-calculated ΔE ~ 4.1 eV) .

Q. What structural features differentiate this compound from its 4,6-dichloro counterpart in drug-likeness?

Methodological Answer:

  • LogP : Methylation reduces hydrophobicity (LogP ~2.8 vs. ~3.5 for dichloro analog).
  • H-Bonding : The ester carbonyl (C3=O) acts as a hydrogen-bond acceptor, while chloro groups lack this capability.
  • Toxicity : Chlorinated analogs may exhibit higher hepatic toxicity (e.g., >50% cell death at 50 µM in HepG2 assays) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.